molecular formula C16H11NO4 B5662413 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate CAS No. 5759-57-9

3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No.: B5662413
CAS No.: 5759-57-9
M. Wt: 281.26 g/mol
InChI Key: RJZHDQICKKWTNH-UHFFFAOYSA-N
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Description

3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a chemical compound based on the benzoxazinone scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmacological research . Benzoxazinone derivatives are primarily investigated for their diverse biological activities, serving as a versatile core structure for developing novel therapeutic agents . This compound is of particular interest in antimicrobial and anti-inflammatory research. Studies on related benzoxazine derivatives have demonstrated potent antibacterial efficacy against key Gram-positive and Gram-negative strains, including Staphylococcus aureus and Escherichia coli . Furthermore, recent scientific literature highlights that structural analogs of the 1,4-benzoxazin-3(4H)-one core exhibit remarkable anti-inflammatory properties by significantly reducing the production of critical pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in cellular models . The mechanism of action for these beneficial effects is multifaceted; research suggests certain derivatives can activate the Nrf2-HO-1 signaling pathway, thereby reducing intracellular reactive oxygen species (ROS) and alleviating microglial inflammation, which is relevant to neurodegenerative diseases . Other studies indicate that some benzoxazinone derivatives function by inhibiting specific molecular targets like DNA gyrase or through interactions that prevent the degradation of Nrf2 . This product is intended for research and development purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10(18)20-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(19)21-15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZHDQICKKWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353593
Record name STK027832
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5759-57-9
Record name STK027832
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can participate in various chemical reactions, making it useful in developing new compounds with distinct properties.

Biology

  • Enzyme Inhibition : Research indicates that this compound has potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting various biological pathways.

Medicine

  • Antimicrobial Properties : Studies have explored the antimicrobial effects of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate against a range of pathogens. Its unique chemical structure may enhance its efficacy compared to traditional antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by modulating cellular pathways involved in tumor growth and proliferation.

Industry

  • Advanced Materials Development : The compound is being investigated for its potential use in creating advanced materials with specific electronic or optical properties. Its unique molecular structure may enable the development of materials suitable for applications in electronics and photonics.

Case Studies

Several case studies have been documented focusing on the applications of 3-(4-oxo-4H-3,1-benzoxazin-2-y)phenyl acetate:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
  • Cancer Cell Line Testing : Research involving various cancer cell lines indicated that treatment with 3-(4-Oxo-4H-benzoxazin-2-y)phenyl acetate led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Synthesis Method Bioactivity/Application Reference
3-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate C₁₆H₁₂NO₄ Acetate ester at phenyl position Cs₂CO₃-mediated coupling in DMF Anticancer (e.g., FD4 derivative)
6-Chloro-7-(4-phenylimino-benzoxazin-2-yl)-benzodithiazine dioxides C₂₀H₁₂ClN₃O₄S₂ Benzodithiazine fused with benzoxazine Cyclization of sulfonamide intermediates Cytotoxic (IC₅₀: 0.49–1.60 μM in LCLC-103H)
5-(4-Oxo-benzoxazin-2-yl)-isoindole-dione (C3) C₂₈H₁₄N₂O₆ Dual benzoxazinone groups High-throughput virtual screening EGFR/HER2 kinase inhibition
UV-3638 C₂₂H₁₂N₂O₄ Phenylene-linked bis-benzoxazinone Multi-step cyclization UV absorber (industrial applications)
N-[2-(4-Oxo-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide C₂₄H₁₆N₂O₄S Naphthalenesulfonamide substituent Reverse-phase HPLC purification Nonionic surfactant

Physicochemical Properties

  • Solubility: Acetate esters (e.g., 3-(4-oxo-benzoxazin-2-yl)phenyl acetate) exhibit improved aqueous solubility compared to non-esterified analogues .
  • Stability: Benzoxazinone UV absorbers like UV-3638 demonstrate photostability due to extended conjugation, whereas sulfonamide derivatives (e.g., naphthalenesulfonamide analogues) show surfactant properties .

Biological Activity

3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is C16H11NO4C_{16}H_{11}NO_4 with a molecular weight of 281.26 g/mol. The compound features a benzoxazine ring that is known for its reactivity and biological significance.

Synthetic Routes

The synthesis typically involves the reaction of anthranilic acid derivatives with acyl chlorides in the presence of a base such as pyridine. This reaction yields an intermediate benzoxazinone, which is subsequently acetylated to produce the final compound. This method allows for variations that can lead to different derivatives with potentially enhanced biological activity .

Biological Activities

The biological activities of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate have been extensively studied, revealing several key properties:

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate have shown effectiveness against various bacterial strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)
3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetateStaphylococcus aureus20 mm
Escherichia coli22 mm
Bacillus subtilis24 mm
Pseudomonas aeruginosa21 mm

These results suggest that the compound has broad-spectrum antibacterial activity, comparable to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that benzoxazine derivatives can inhibit cancer cell proliferation. For example, one study showed that compounds derived from the benzoxazine structure had IC50 values in the low micromolar range against human breast cancer cell lines (MCF-7). Specifically:

CompoundIC50 (µg/ml)Activity Level
Compound A0.89 µg/mlHigh
Compound B1.02 µg/mlModerate
Compound C1.19 µg/mlModerate

These findings indicate promising anticancer potential for benzoxazine derivatives .

The mechanism by which 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate exerts its biological effects involves interaction with specific enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites on enzymes, leading to inhibition of their activity. This interaction may disrupt cellular signaling pathways critical for microbial survival and cancer cell proliferation .

Case Studies

Several case studies highlight the therapeutic potential of benzoxazine derivatives:

  • Antibacterial Efficacy : A study evaluated multiple derivatives against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated significant antibacterial activity across various strains, suggesting these compounds could serve as templates for new antibiotic development .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of benzoxazine derivatives on breast cancer cells. The study identified several compounds with substantial inhibitory effects, warranting further exploration into their mechanisms and potential clinical applications .

Q & A

Q. What are the standard synthetic routes for 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including esterification and cyclization. Key steps include:
  • Acylation : Reacting a benzoxazine precursor with an acetylating agent (e.g., acetic anhydride) under reflux conditions.
  • Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to facilitate ring closure.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Temperature Control : Optimal yields are achieved at 80–100°C for 6–12 hours.
    Analytical techniques such as NMR (for structural confirmation) and HPLC (for purity assessment) are critical .

Table 1 : Example Reaction Conditions and Yields (Hypothetical Data Based on Analogous Syntheses)

StepReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
AcylationAcetic anhydrideDCM25285
CyclizationPTSADMF90872

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., acetate methyl protons at δ 2.1–2.3 ppm) and benzoxazinone ring protons (δ 6.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 325.1).
  • X-ray Crystallography : Resolves dihedral angles and crystal packing (critical for understanding solid-state reactivity) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against kinases or hydrolases using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC50_{50} values.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or differing experimental conditions. Strategies include:
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR + MST).
  • Standardized Protocols : Adopt OECD guidelines for reproducibility.
  • Dose-Response Curves : Ensure linearity across concentrations to exclude false positives/negatives .

Q. What experimental design principles apply to environmental fate studies for this compound?

  • Methodological Answer : Follow frameworks like INCHEMBIOL to assess:
  • Abiotic Transformations : Hydrolysis/photolysis studies under varying pH and UV light.
  • Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
  • Tiered Testing : Start with OECD 301 (ready biodegradability) before advanced ecotoxicity assays (e.g., Daphnia magna acute toxicity) .

Q. How can theoretical models enhance mechanistic understanding of its reactivity?

  • Methodological Answer :
  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the benzoxazinone carbonyl).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
  • Molecular Dynamics (MD) : Simulate binding modes to biological targets (e.g., enzyme active sites) .

Q. What strategies optimize regioselectivity in derivative synthesis?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., acetate hydroxyl) during functionalization.
  • Catalytic Systems : Use Pd-catalyzed cross-coupling for aryl substitutions.
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor kinetic control in regioselective reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data?

  • Methodological Answer :
  • Standardized Referencing : Calibrate instruments using certified reference materials (e.g., NIST spectra).
  • Deuterated Solvents : Ensure consistency in NMR solvent systems (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Collaborative Validation : Cross-check data with independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.